molecular formula C16H13N3 B8765911 5,6-Diphenylpyrazin-2-amine CAS No. 41270-71-7

5,6-Diphenylpyrazin-2-amine

Cat. No. B8765911
CAS RN: 41270-71-7
M. Wt: 247.29 g/mol
InChI Key: BOIRYLPSITXMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diphenylpyrazin-2-amine is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Diphenylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Diphenylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41270-71-7

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

5,6-diphenylpyrazin-2-amine

InChI

InChI=1S/C16H13N3/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H,(H2,17,19)

InChI Key

BOIRYLPSITXMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-Azido-5,6-diphenylpyrazine (45 mg, 0.17 mmol) in 50 mL EtOAc at room temperature was added triethylamine (100 μL) followed by Pearlman's Catalyst (50 mg). The suspension was put through a vacuum/purge cycle three times with hydrogen gas and then held under I atmosphere of hydrogen for 2 hours. The suspension was then filtered through GF/F filter paper with EtOAc and concentrated. The crude product was eluted through a Biotage 12S column with 1/1 EtOAc/hexane to give pure product, as a clear oil (25 mg, 59%)., 1H-NMR (400 MHz, CDCl3) δ 8.04 (s, 1H), 7.42-7.20 (m, 10H), 4.62 (br s, 2H).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
25 mg
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.